3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile
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Overview
Description
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile is a heterocyclic compound that features a piperidine ring and a pyridine ring connected via an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile typically involves a multi-step process. One common method starts with the preparation of the 3-methylpyridin-2-yl moiety, which is then reacted with piperidine derivatives under controlled conditions to form the desired compound. The reaction conditions often include the use of organic solvents such as ethanol and catalysts to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for further applications in research and development.
Chemical Reactions Analysis
Types of Reactions
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The ether linkage and the piperidine ring can be oxidized under specific conditions.
Reduction: The nitrile group can be reduced to an amine.
Substitution: The pyridine and piperidine rings can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Mechanism of Action
The mechanism of action of 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like 2-amino-4-(1-piperidine)pyridine derivatives share structural similarities and are used in similar applications.
Pyridine Derivatives: Compounds such as 4-(3-methoxypropoxy)-3-methylpyridin-2-yl derivatives also exhibit similar chemical properties and applications.
Uniqueness
What sets 3-(4-{[(3-Methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyridine-4-carbonitrile apart is its unique combination of a piperidine ring and a pyridine ring connected via an ether linkage. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C18H20N4O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
3-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]pyridine-4-carbonitrile |
InChI |
InChI=1S/C18H20N4O/c1-14-3-2-7-21-18(14)23-13-15-5-9-22(10-6-15)17-12-20-8-4-16(17)11-19/h2-4,7-8,12,15H,5-6,9-10,13H2,1H3 |
InChI Key |
DHVVCXZLQDCAOA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)C3=C(C=CN=C3)C#N |
Origin of Product |
United States |
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